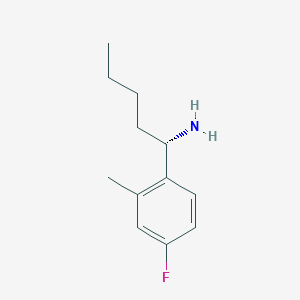
Ethyl 7-chloro-2-(trifluoromethyl)-2H-chromene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 7-chloro-2-(trifluoromethyl)-2H-chromene-3-carboxylate is a synthetic organic compound belonging to the chromene family Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-chloro-2-(trifluoromethyl)-2H-chromene-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 7-chloro-2-(trifluoromethyl)chromone with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: Ethyl 7-chloro-2-(trifluoromethyl)-2H-chromene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents such as dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Formation of 7-chloro-2-(trifluoromethyl)chromene-3-carboxylic acid.
Reduction: Formation of 7-chloro-2-(trifluoromethyl)chromene-3-ethanol.
Substitution: Formation of 7-azido-2-(trifluoromethyl)chromene-3-carboxylate or 7-thio-2-(trifluoromethyl)chromene-3-carboxylate.
Scientific Research Applications
Ethyl 7-chloro-2-(trifluoromethyl)-2H-chromene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its structural similarity to biologically active chromenes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of Ethyl 7-chloro-2-(trifluoromethyl)-2H-chromene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways. The trifluoromethyl group enhances its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
- Ethyl 7-chloro-2-(trifluoromethyl)-2H-chromene-3-carboxylate
- 7-chloro-2-(trifluoromethyl)chromone
- Ethyl 7-chloro-2-(trifluoromethyl)-2H-chromene-3-carboxamide
Comparison: this compound is unique due to the presence of the ethyl ester group, which can influence its solubility, reactivity, and biological activity. Compared to 7-chloro-2-(trifluoromethyl)chromone, the ester group provides additional sites for chemical modification, enhancing its versatility in synthetic applications. The carboxamide derivative, on the other hand, may exhibit different pharmacokinetic properties and binding affinities due to the presence of the amide group.
Properties
Molecular Formula |
C13H10ClF3O3 |
|---|---|
Molecular Weight |
306.66 g/mol |
IUPAC Name |
ethyl 7-chloro-2-(trifluoromethyl)-2H-chromene-3-carboxylate |
InChI |
InChI=1S/C13H10ClF3O3/c1-2-19-12(18)9-5-7-3-4-8(14)6-10(7)20-11(9)13(15,16)17/h3-6,11H,2H2,1H3 |
InChI Key |
WMANYBYKERALQR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C(C=C2)Cl)OC1C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2s)-2-Amino-2-[4-(hydroxymethyl)(2-pyridyl)]ethan-1-ol](/img/structure/B13037922.png)





![Methyl 6-((1,3-difluoropropan-2-yl)oxy)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B13037949.png)

![(1S,2R)-1-Amino-1-[4-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13037960.png)


![1-Methyloctahydro-1H-pyrido[3,4-B][1,4]oxazine hcl](/img/structure/B13037970.png)
